![molecular formula C23H20N2O2S2 B2398933 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tétrahydro-1-benzothiophène-2-yl]-2-phénoxyacétamide CAS No. 392248-56-5](/img/structure/B2398933.png)
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tétrahydro-1-benzothiophène-2-yl]-2-phénoxyacétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide is a useful research compound. Its molecular formula is C23H20N2O2S2 and its molecular weight is 420.55. The purity is usually 95%.
BenchChem offers high-quality N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les concentrations inhibitrices des molécules nouvellement synthétisées ont été comparées à celles des médicaments de référence standard. Les dérivés du benzothiazole ont montré une meilleure puissance d'inhibition contre M. tuberculosis .
- Les pharmacophores flexibles à base d'amide améliorent l'activité biologique en raison de leur comportement de donneur/accepteur d'hydrogène (HAD). Plusieurs médicaments approuvés, tels que la sitagliptine, la lorpiprazole et l'estazolam, contiennent des hétérocycles fusionnés à base de 1,2,4-triazole .
- Les chercheurs ont appliqué la modélisation QSAR pour comprendre la relation entre la structure des dérivés du benzothiazole et leur activité antituberculeuse .
Activité antituberculeuse
Pharmacophore flexible et amélioration de l'activité biologique
Modélisation quantitative de la relation structure-activité (QSAR)
Matériaux optiques et potentiel biologique
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities
Mode of Action
The mode of action of benzothiazole derivatives can vary depending on the specific compound and its targets. For example, some benzothiazole derivatives act as inhibitors of certain enzymes
Biochemical Pathways
Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some benzothiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins
Pharmacokinetics
The pharmacokinetic properties of benzothiazole derivatives can vary depending on the specific compound. Some benzothiazole derivatives have been found to have favorable pharmacokinetic profiles
Result of Action
The result of action of benzothiazole derivatives can vary depending on their specific targets and mode of action. For example, some benzothiazole derivatives have been found to have anti-inflammatory properties
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S2/c26-20(14-27-15-8-2-1-3-9-15)25-23-21(16-10-4-6-12-18(16)28-23)22-24-17-11-5-7-13-19(17)29-22/h1-3,5,7-9,11,13H,4,6,10,12,14H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCCYURLTILALS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

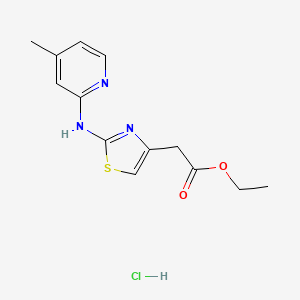
![ethyl 6-(4-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2398854.png)
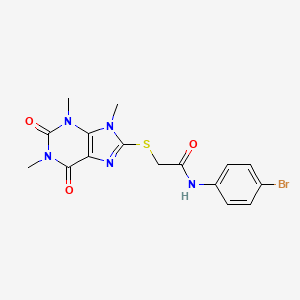
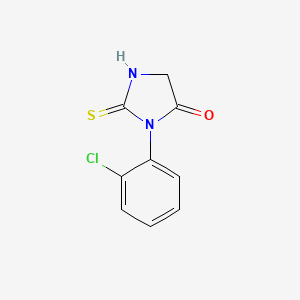
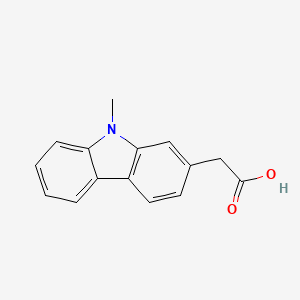
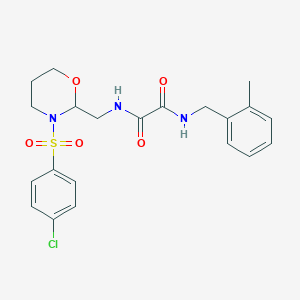
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2398862.png)
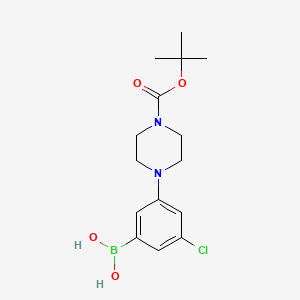
![(1-(Methylsulfonyl)piperidin-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2398864.png)

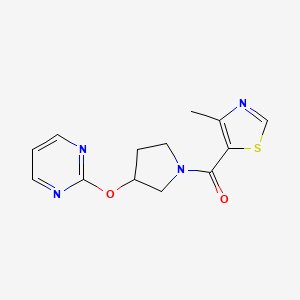
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide](/img/structure/B2398869.png)

